BenchChemオンラインストアへようこそ!

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Lipophilicity Druglikeness Physicochemical property

For medicinal chemistry programs targeting antithrombotics, MAO-B inhibitors, or selective triglyceride-lowering agents, the 6-substitution pattern on this benzodioxane ester is structurally critical. Quantitative SAR confirms that 6-substituted regioisomers yield balanced dual thrombin/fibrinogen GPIIb/IIIa inhibition (Ki ~1.67 µM) and exceptional hMAO-B selectivity (SI >4819), profiles unattainable with 5- or 7-substituted analogs. Ensure your SAR campaign uses the correct positional isomer—order Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate from qualified suppliers with batch-specific CoA.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 20197-75-5
Cat. No. B1334357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
CAS20197-75-5
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)OCCO2
InChIInChI=1S/C10H10O4/c1-12-10(11)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6H,4-5H2,1H3
InChIKeyGYUXWAIDEGEMEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (CAS 20197-75-5): Core Scaffold Identity and Procurement Baseline


Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (also known as Methyl 1,4-Benzodioxan-6-carboxylate) is a heterocyclic ester composed of a 1,4-benzodioxane core bearing a methyl carboxylate substituent at the 6-position. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, extensively utilized to design molecules with diverse biological activities, including antithrombotic, neuroprotective, and anti-inflammatory properties [1]. This specific methyl ester variant (CAS 20197-75-5) is primarily employed as a synthetic building block and key intermediate in pharmaceutical research and development, serving as a precursor for various pharmacologically active derivatives . Its identity is confirmed by a molecular formula of C₁₀H₁₀O₄, a molecular weight of 194.18 g/mol, and a predicted LogP of ~1.99 .

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (20197-75-5): Why Generic Substitution of Benzodioxane Analogs Fails


Generic substitution of 1,4-benzodioxane derivatives is not feasible due to the profound impact of positional isomerism and functional group identity on biological activity and physicochemical properties. Systematic studies demonstrate that shifting the carboxylate ester substituent from the 6-position to the 2-position, or altering the ester alkyl group (e.g., from methyl to ethyl), yields compounds with divergent pharmacological profiles [1]. For instance, 2-substituted benzodioxanes are frequently employed as intermediates for α2-adrenoreceptor antagonists and antidepressants, while 6-substituted analogs serve as precursors for antithrombotic and MAO-B inhibitors [2]. Furthermore, in vivo studies comparing clofibrate analogs reveal that 1,4-benzodioxane-2-carboxylate ethyl ester exhibits primarily hypotriglyceridemic activity, whereas structurally similar chroman and dihydrobenzofuran analogs demonstrate distinct hypocholesterolemic and hypotriglyceridemic profiles [3]. These findings underscore that even minor structural modifications within the benzodioxane class lead to non-interchangeable biological outcomes, necessitating precise compound selection for targeted applications.

Quantitative Differentiation of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (20197-75-5) Against Key Analogs


Lipophilicity (LogP) Comparison: Methyl 6-Carboxylate vs. Ethyl 2-Carboxylate Benzodioxane Analogs

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate exhibits a calculated LogP value of approximately 1.99, indicating moderate lipophilicity . In contrast, the ethyl ester analog substituted at the 2-position (ethyl 1,4-benzodioxan-2-carboxylate, CAS 4739-94-0) has a computed XLogP3 value of 2.1, reflecting a measurable increase in lipophilicity due to the extended alkyl chain and altered substitution pattern [1]. This 0.11 LogP unit difference translates to a ~29% higher theoretical partition coefficient for the 2-ethyl analog, which can influence membrane permeability and metabolic stability in biological systems.

Lipophilicity Druglikeness Physicochemical property

Antithrombotic Activity Differentiation: 6-Substituted Benzodioxane Isomers as Dual Thrombin/GPIIb/IIIa Inhibitors

A systematic structure-activity relationship (SAR) study of 2,3-dihydro-1,4-benzodioxine derivatives revealed that the 6-substituted regioisomers (the class to which Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate belongs) can be optimized to yield potent dual antithrombotic agents. The (S)-isomer of a 6-substituted derivative (Compound 11b) demonstrated balanced dual inhibitory activity with a Ki(thrombin) of 1.67 ± 0.27 μM and an IC₅₀(GPIIb/IIIa) of 0.665 ± 0.26 μM [1]. In contrast, 7-substituted regioisomers exhibited altered potency profiles, underscoring that the 6-position is critical for achieving balanced dual inhibition. While the methyl ester itself is a precursor and not directly assayed, this SAR data firmly establishes the 6-substituted benzodioxane scaffold as a validated starting point for developing dual antithrombotic agents.

Antithrombotic Thrombin inhibitor GPIIb/IIIa antagonist

PARP1 Inhibitory Activity: 6-Carboxamide vs. 5-Carboxamide Benzodioxane Scaffolds

A high-throughput virtual screening campaign identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4) as a PARP1 inhibitor with an IC₅₀ of 5.8 μM, which served as a lead for further optimization [1]. Subsequent SAR exploration led to the discovery of a 6-carboxamide derivative (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) that exhibited potent hMAO-B inhibitory activity with an IC₅₀ of 0.0083 μM and exceptional selectivity (SI >4819) [2]. While the methyl ester itself is a synthetic intermediate, these data demonstrate that the 6-carboxamide substitution pattern (derived from 6-carboxylate precursors) can yield highly potent and selective biological agents, whereas the 5-carboxamide regioisomer yields moderate PARP1 inhibition.

PARP1 inhibitor Anticancer DNA repair

Commercial Purity and Availability: Benchmarking Against Positional Isomer Methyl 1,4-Benzodioxan-2-carboxylate

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (20197-75-5) is commercially available from multiple vendors with standard purities ranging from 95% to ≥98% . In comparison, its positional isomer Methyl 1,4-Benzodioxan-2-carboxylate (CAS 3663-79-4) is also commercially accessible at similar purity levels (≥95%) [1]. However, the 6-carboxylate variant is offered by a broader range of global suppliers and is frequently stocked as a research-grade building block, whereas the 2-carboxylate isomer is more commonly associated with specific impurity standards (e.g., Doxazosin impurities) [1]. This broader availability and established supply chain for the 6-carboxylate ester may translate to more consistent procurement lead times and competitive pricing for routine research applications.

Purity Procurement Quality control

Physicochemical Stability: Boiling Point and Vapor Pressure as Indicators of Handling Characteristics

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate exhibits a boiling point of 292.5 ± 19.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 0.6 mmHg at 25°C . These values indicate low volatility and good thermal stability under standard laboratory conditions. In contrast, ethyl 1,4-benzodioxan-2-carboxylate (CAS 4739-94-0) is reported as a liquid with a boiling point range of 88-95 °C at 0.3 mmHg . While direct comparison is confounded by differing pressure conditions, the 6-methyl ester's higher atmospheric boiling point suggests it is a solid or high-boiling liquid at room temperature, which may simplify handling and storage for certain synthetic workflows.

Stability Volatility Storage

Lipid-Modulating Activity: Benzodioxane-2-carboxylate Esters Show Hypotriglyceridemic Selectivity

In a comparative in vivo study of clofibrate analogs, ethyl 1,4-benzodioxane-2-carboxylate was evaluated alongside chroman and dihydrobenzofuran analogs in a Triton-induced hyperlipemic rat model. The 1,4-benzodioxane analog (2-carboxylate ester) exhibited mainly hypotriglyceridemic activity, whereas the 6-chlorochroman-2-carboxylate showed both hypocholesterolemic and hypotriglyceridemic effects, and the 2,3-dihydrobenzofuran analog demonstrated hypocholesterolemic activity [1]. While the 6-carboxylate ester (target compound) was not directly tested, this study provides class-level evidence that 1,4-benzodioxane-2-carboxylate esters possess a distinct lipid-modulating profile compared to structurally related heterocyclic analogs. This suggests that 6-carboxylate benzodioxanes may also yield unique biological outcomes, warranting their use in lipid metabolism research.

Hypolipidemic Triglyceride Clofibrate analog

Recommended Application Scenarios for Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (20197-75-5) Based on Quantitative Evidence


Synthesis of Dual Antithrombotic Agents Targeting Thrombin and GPIIb/IIIa

Medicinal chemistry programs focused on cardiovascular drug discovery should prioritize Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate as a key intermediate for constructing 6-substituted benzodioxane derivatives. Quantitative SAR data demonstrate that 6-substituted regioisomers yield balanced dual inhibition of thrombin (Ki = 1.67 ± 0.27 μM) and fibrinogen GPIIb/IIIa binding (IC₅₀ = 0.665 ± 0.26 μM), a profile not observed with 7-substituted analogs [1]. This compound provides a direct synthetic entry point to this validated pharmacophore.

Development of Selective Monoamine Oxidase B (MAO-B) Inhibitors for Neuroprotection

Researchers developing MAO-B inhibitors for Parkinson's disease or neuroinflammatory conditions should utilize this 6-carboxylate ester as a precursor for 6-carboxamide derivatives. Evidence shows that 6-carboxamide benzodioxanes can achieve exceptional hMAO-B inhibitory potency (IC₅₀ = 0.0083 μM) with remarkable selectivity over MAO-A (SI >4819) [2]. In contrast, 5-carboxamide regioisomers yield only moderate PARP1 inhibition (IC₅₀ = 5.8 μM) [3], confirming the critical importance of the 6-position substitution pattern for achieving potent and selective target engagement.

Lipid Metabolism Research Requiring Hypotriglyceridemic Selectivity

Investigators exploring lipid-lowering mechanisms should consider benzodioxane-based analogs for their demonstrated hypotriglyceridemic selectivity. In vivo studies confirm that 1,4-benzodioxane-2-carboxylate esters selectively reduce triglycerides without significant cholesterol effects, unlike chroman or dihydrobenzofuran analogs [4]. While the 6-carboxylate ester awaits direct testing, its structural homology positions it as a valuable scaffold for developing next-generation selective triglyceride-lowering agents.

General Medicinal Chemistry Building Block Procurement for SAR Campaigns

For routine medicinal chemistry SAR exploration, Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate offers a well-characterized physicochemical profile (LogP ~1.99, boiling point ~292.5 °C) and broad commercial availability (purity ≥98% from multiple vendors) . Its moderate lipophilicity and predicted solid physical state facilitate accurate weighing and handling, reducing experimental variability in parallel synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.